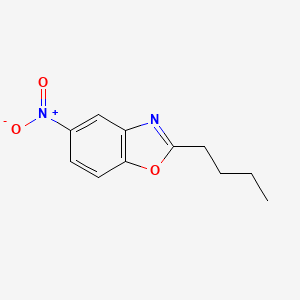

2-Butyl-5-nitro-1,3-benzoxazole

Description

Significance of the Benzoxazole (B165842) Scaffold in Contemporary Chemical Sciences

The benzoxazole scaffold, a heterocyclic system consisting of a fused benzene (B151609) and oxazole (B20620) ring, is a structure of paramount importance in the chemical sciences, particularly in the field of medicinal chemistry. researchgate.netnih.gov This structural motif is found in a variety of naturally occurring compounds and serves as a versatile framework for the design and synthesis of new therapeutic agents. acs.org The significance of the benzoxazole core lies in its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Derivatives of benzoxazole have been extensively investigated and have shown potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal agents. nih.govmdpi.com The inherent aromaticity of the benzoxazole system provides it with relative stability, while its heterocyclic nature offers reactive sites that can be functionalized to modulate its biological and physical properties. mdpi.com The ability to introduce substituents at various positions of the benzoxazole ring allows for the fine-tuning of its steric and electronic characteristics, which is a key strategy in the development of new drugs. mdpi.com The structural rigidity and planar nature of the benzoxazole scaffold also contribute to its favorable binding properties with enzymes and receptors.

Historical Development and Evolution of Benzoxazole Synthesis and Characterization Methodologies

The synthesis of benzoxazoles has a long history, with the first derivative being prepared in the late 19th century. Traditionally, the most common method for synthesizing the benzoxazole core involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides or esters, often under harsh conditions requiring high temperatures and strong acids.

Over the years, synthetic methodologies have evolved to become more efficient, versatile, and environmentally benign. Modern approaches include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times and higher yields. mdpi.com

Use of solid-supported catalysts: These catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. acs.org

One-pot reactions: Combining multiple reaction steps into a single procedure improves efficiency and reduces waste.

Green chemistry approaches: The use of less hazardous solvents and reagents, such as water or ionic liquids, is a growing trend in benzoxazole synthesis. nih.govacs.org

The characterization of benzoxazole derivatives has also advanced significantly. While classical methods like melting point determination and elemental analysis are still in use, modern spectroscopic techniques are indispensable for unambiguous structure elucidation. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the connectivity of atoms.

Infrared (IR) spectroscopy: Helps to identify the presence of specific functional groups within the molecule.

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in its identification.

A summary of common synthetic methods for benzoxazoles is presented below:

| Synthetic Method | Reactants | Conditions | Advantages |

| Classical Condensation | o-aminophenol and carboxylic acid/derivative | High temperature, strong acid | Well-established method |

| Microwave-Assisted Synthesis | o-aminophenol and various reagents | Microwave irradiation | Rapid, high yields |

| Catalytic Cyclization | o-aminophenol and aldehyde/nitrile | Metal or acid catalyst | Milder conditions, high efficiency |

| Greener Synthesis | o-aminophenol and aldehyde | Environmentally benign catalysts/solvents | Reduced environmental impact |

Overview of Research Trends and Challenges Pertaining to 2-Substituted-5-Nitrobenzoxazole Derivatives

Research into 2-substituted-5-nitrobenzoxazole derivatives is driven by the potential for synergistic effects between the substituents at the 2- and 5-positions. The nitro group at the 5-position is a strong electron-withdrawing group, which can significantly influence the electronic properties of the benzoxazole ring system and its interactions with biological targets. Nitro-containing heterocyclic compounds are a well-known class of anti-infective agents, and their study continues to be a focus in the search for new drugs against parasitic diseases. nih.govmdpi.com

However, the synthesis of 2-substituted-5-nitrobenzoxazoles can present several challenges:

Regioselectivity: The synthesis of specifically the 5-nitro isomer requires careful control of the nitration reaction of the benzoxazole precursor, as nitration can potentially occur at other positions on the benzene ring.

Functional group compatibility: The presence of the nitro group may not be compatible with all reaction conditions used for the introduction of the substituent at the 2-position, necessitating the use of protecting groups or a carefully planned synthetic sequence.

Purification: The separation of the desired product from potential side products and unreacted starting materials can be challenging and may require advanced chromatographic techniques.

Despite these challenges, the development of novel and efficient synthetic routes to access 2-substituted-5-nitrobenzoxazoles remains an active area of research, driven by the promising biological activities that this class of compounds may exhibit.

Table of Physicochemical Properties for 2-Butyl-5-nitro-1,3-benzoxazole

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₃ scbt.com |

| Molecular Weight | 220.23 g/mol scbt.com |

| CAS Number | 886360-96-9 synquestlabs.com |

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-7-8(13(14)15)5-6-10(9)16-11/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDPKRMYTYRFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 2 Butyl 5 Nitro 1,3 Benzoxazole and Analogues

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring System

Nitration is a classic electrophilic aromatic substitution reaction. For the benzoxazole ring system, the position of nitration is highly dependent on the reaction conditions and the substituents already present on the ring. In the case of unsubstituted benzoxazole, nitration tends to occur preferentially at the 6-position. However, the presence of other substituents can alter this preference.

For derivatives of benzoxazole, nitration has been observed to occur at either the C5 or C6 position. nih.gov The regioselectivity is a result of the interplay between the directing effects of the fused oxazole (B20620) ring and any other substituents. The oxygen and nitrogen atoms of the oxazole ring can influence the electron density of the fused benzene (B151609) ring, thereby directing the incoming electrophile. For instance, in the synthesis of 5-nitro-1,3-benzoxazole derivatives, the nitro group is specifically introduced at the C5 position. youtube.com The presence of a strong electron-withdrawing group like a nitro group at C5, as in the title compound, would further deactivate the ring towards subsequent electrophilic substitutions.

Table 1: Regioselectivity in the Nitration of Benzoxazole Derivatives

| Starting Material | Position of Nitration | Reference |

|---|---|---|

| Benzoxazole | C6 (major), C5, C7 | nih.gov |

| Substituted Benzoxazoles | C5 or C6 | nih.gov |

This table illustrates the common positions for nitration on the benzoxazole ring system based on available literature.

While many syntheses of 2-substituted benzoxazoles involve the cyclization of precursors, direct alkylation at the C2 position is also possible through C-H bond functionalization. researchgate.netorganic-chemistry.org The C2 carbon of the benzoxazole ring is somewhat electron-deficient due to its position between two electronegative heteroatoms (nitrogen and oxygen), making it susceptible to certain types of electrophilic and, more commonly, nucleophilic attacks.

However, electrophilic activation strategies can facilitate the introduction of alkyl groups at this position. One such method involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O). researchgate.netorganic-chemistry.org In this cascade reaction, the amide is activated to form a highly reactive intermediate, which is then attacked by the 2-aminophenol (B121084) precursor, leading to cyclization and the formation of a 2-substituted benzoxazole. organic-chemistry.org While this is a cyclization strategy, it highlights the chemistry involved in forming the bond at the C2 position. Direct C-H alkylation at C2 often requires metal catalysis to activate the otherwise unreactive C-H bond.

The amination of benzoxazoles is a well-studied reaction and predominantly occurs at the C2 position. acs.org This high positional selectivity is due to the electronic nature of the C2 carbon, making it the most electrophilic center in the heterocyclic ring. Various methods have been developed for this transformation, which can be broadly categorized into transition-metal-catalyzed, non-metal-catalyzed, and catalyst-free reactions. acs.org

Transition-metal-catalyzed amination: Copper, nickel, and palladium catalysts are commonly employed for the direct C-H amination of benzoxazoles. acs.orgnih.gov For example, nickel-catalyzed methods have been developed for the direct amination of the benzoxazole C-H bond with secondary amines. nih.gov

Non-metal-catalyzed amination: Metal-free oxidative amination can be achieved using reagents like iodine in the presence of an oxidant. This approach offers a more environmentally friendly alternative to metal-catalyzed reactions.

Catalyst-free amination: Certain amination reactions can proceed without a catalyst, often under specific conditions. For instance, the intramolecular Smiles rearrangement provides a pathway to N-substituted 2-aminobenzoxazoles. dtic.mil This reaction involves an intramolecular nucleophilic aromatic substitution.

Table 2: Examples of Amination Reactions of Benzoxazoles

| Method | Catalyst/Reagent | Position of Amination | Reference |

|---|---|---|---|

| Direct C-H Amination | Ni(OAc)₂·4H₂O / TBHP | C2 | nih.gov |

| Oxidative Amination | Iodine / aq. TBHP | C2 |

This table summarizes various methods for the amination of benzoxazoles, all of which show high selectivity for the C2 position.

Nucleophilic Reactivity of the Benzoxazole Scaffold

The C2 position of the benzoxazole ring is the primary site for nucleophilic attack due to its electrophilic character. This reactivity can be harnessed to introduce a variety of functional groups.

One of the key reaction types showcasing the nucleophilic reactivity of the benzoxazole scaffold is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. acs.org In the context of benzoxazole synthesis, a precursor can be designed to undergo this rearrangement, leading to the formation of N-substituted 2-aminobenzoxazoles. The mechanism involves the nucleophilic attack of an amine on the C2 carbon of the benzoxazole ring, forming a spirocyclic intermediate, which then rearranges to the final product. dtic.mil

Furthermore, the reactivity of the C2 position can be enhanced by introducing a good leaving group. For example, 2-trichloromethylbenzoxazoles have been used as precursors for the synthesis of other substituted benzoxazoles via nucleophilic substitution at the C2 position.

Influence of Substituent Effects on Chemical Reactivity

Substituents on the benzoxazole ring system can significantly influence its chemical reactivity through electronic and steric effects. These effects can alter the electron density of the ring, stabilize or destabilize reaction intermediates, and hinder or facilitate the approach of reagents.

In 2-butyl-5-nitro-1,3-benzoxazole, the butyl group at the C2 position and the nitro group at the C5 position have distinct effects on the molecule's reactivity.

Electronic Effects: The 2-butyl group is an alkyl group and therefore acts as an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density at the C2 carbon and, to a lesser extent, throughout the heterocyclic ring. This increased electron density at C2 would slightly decrease its susceptibility to nucleophilic attack compared to an unsubstituted benzoxazole. Conversely, the increased electron density in the fused benzene ring could make it more susceptible to electrophilic attack, although this effect is likely modest. The powerful electron-withdrawing nature of the 5-nitro group will dominate the electronics of the benzene ring, strongly deactivating it towards electrophilic substitution and activating it for nucleophilic aromatic substitution.

Steric Effects: The butyl group is sterically bulky. This steric hindrance can impede the approach of nucleophiles to the C2 position. The flexibility of the butyl chain may allow it to adopt conformations that either block or expose the reactive center, but in general, it presents more of a steric barrier than a smaller group like methyl. In reactions involving the C2 position, the steric bulk of the butyl group could lead to lower reaction rates or yields compared to less hindered analogues. This is supported by findings that steric hindrance on amines used in the synthesis of 2-aminobenzoxazoles can significantly lower the reaction yield. dtic.mil

Directing and Activating Effects of the 5-Nitro Group on Ring Reactivity

The presence of a nitro group (-NO2) at the 5-position of the benzoxazole ring has a profound influence on its chemical reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The nitro group is a classic example of a deactivating group, meaning it decreases the rate of electrophilic substitution compared to an unsubstituted benzene ring. acs.org This deactivation stems from the strong electron-withdrawing nature of the nitro group, which occurs through both inductive effects and resonance.

The nitrogen atom in the -NO2 group bears a partial positive charge and is bonded to two highly electronegative oxygen atoms. nih.gov This leads to a strong inductive pull of electron density from the aromatic ring. Furthermore, the nitro group can participate in resonance, delocalizing the pi electrons of the ring onto the oxygen atoms. acs.org This resonance effect further reduces the electron density of the benzene portion of the benzoxazole core, making it less attractive to incoming electrophiles.

In terms of directing effects, the nitro group is a meta-director for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions meta to the nitro group (i.e., the C4 and C6 positions). The deactivating effect is most pronounced at the ortho and para positions (C6 and C4, respectively, relative to the nitro group), which bear a partial positive charge in the resonance structures. acs.org Consequently, the meta positions become the least deactivated and thus the most favorable sites for electrophilic attack.

The deactivating nature of the nitro group is also observed in the synthesis of benzoxazole derivatives. For instance, studies have shown that 2-amino-4-nitrophenol (B125904) exhibits lower reactivity in condensation reactions compared to other substituted 2-aminophenols, resulting in lower yields of the corresponding benzoxazole products. wikipedia.org This reduced reactivity is attributed to the electron-withdrawing effect of the nitro group, which decreases the nucleophilicity of the amino group.

Effects of Other Substituents on the Benzoxazole Core

The reactivity of the benzoxazole core can be modulated by a wide array of substituents on the benzene ring. These substituents can influence reaction rates and yields through their electronic (electron-donating or electron-withdrawing) and steric properties.

Electron-donating groups (EDGs), such as alkyl (e.g., methyl, tert-butyl) and alkoxy (e.g., methoxy) groups, generally increase the electron density of the benzoxazole ring system. This makes the ring more susceptible to electrophilic attack and can lead to higher reaction yields in certain synthetic procedures. For example, in the synthesis of 2-substituted benzoxazoles, the presence of methyl- and tert-butyl-substituted 2-aminophenols can result in good yields of the final products. nih.gov

The position of the substituent also plays a crucial role. A study on the synthesis of benzoxazole-2-carboxylate derivatives found that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring increased the yield of the cyclized product. mdpi.com

The following table summarizes the observed effects of various substituents on the reactivity and reaction outcomes for the benzoxazole core based on findings from different studies.

| Substituent | Position | Electronic Effect | Observed Impact on Reactivity/Yield |

| Nitro (-NO2) | 5 | Strong EWG | Decreased reactivity of 2-aminophenol precursor, lower yields. wikipedia.org |

| Methyl (-CH3) | 4 | EDG | Smooth reaction progression in synthesis. wikipedia.org |

| Chloro (-Cl) | 4 | EWG | Smooth reaction progression in synthesis. wikipedia.org |

| Chloro (-Cl) | 5 | EWG | Increased potency in certain biological assays. researchgate.net |

| Bromo (-Br) | - | EWG | Excellent yields in the synthesis of 2-benzylbenzoxazoles. nih.gov |

| Alkyl (-R) | - | EDG | Good yields in triflic anhydride-promoted synthesis. nih.gov |

Detailed Mechanisms of Oxidative Cyclization Pathways

The formation of the benzoxazole ring often proceeds through oxidative cyclization pathways. These reactions typically involve the condensation of a 2-aminophenol with an aldehyde or other precursor, followed by an oxidation step to form the aromatic benzoxazole system. Several mechanisms have been proposed, often depending on the specific reagents and catalysts employed.

Metal-Free Aerobic Oxidation: One proposed mechanism for the synthesis of benzoxazoles from 2-aminophenol and an aldehyde involves a metal-free, cyanide-catalyzed aerobic oxidation. tandfonline.comresearchgate.net Density functional theory (DFT) studies suggest that this process does not proceed via a direct cyclization. Instead, the reaction is believed to follow a stepwise pathway:

Condensation: The 2-aminophenol and aldehyde undergo a condensation reaction to form a Schiff base intermediate. The presence of a trace amount of water can effectively reduce the activation energy for this step. tandfonline.comresearchgate.net

Dehydrogenation: The cyanide anion assists in an aerobic dehydrogenation of the Schiff base. This step is thermodynamically favored over a direct cyclization pathway. tandfonline.comresearchgate.net

Cyclization and Aromatization: Subsequent intramolecular cyclization and aromatization lead to the final benzoxazole product.

Iron-Catalyzed Oxidative Cyclization: An environmentally friendly method for the synthesis of 2-aminobenzoxazoles involves an iron-catalyzed oxidative cyclization. innovareacademics.in A plausible radical-based mechanism has been proposed for this transformation. This pathway highlights the versatility of transition metals in facilitating the key oxidative step.

Copper-Catalyzed Oxidative Cyclization: Copper catalysts are also widely used for the synthesis of benzoxazoles. One such method involves the cyclization of ortho-haloanilides. The proposed mechanism proceeds through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. mdpi.com The rate-determining step in this process is believed to be the oxidative addition of the copper catalyst to the ortho-haloanilide. mdpi.com

Another copper-catalyzed approach involves the oxidative C-H amination of benzoxazoles themselves, using tert-butyl peroxide as the oxidant under air. mdpi.com

General Acid-Catalyzed Mechanism: In many acid-catalyzed syntheses of 2-substituted benzoxazoles from 2-aminophenol and aldehydes, a general mechanism is proposed:

Activation of Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack.

Formation of Intermediate A: The amino group of the 2-aminophenol attacks the activated aldehyde to form an initial adduct.

Dehydration: This adduct dehydrates to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The hydroxyl group of the phenolic ring attacks the imine carbon to form a cyclized intermediate.

Aromatization: The final step is the oxidation of this cyclized intermediate to form the aromatic benzoxazole ring. wikipedia.org This oxidation can be promoted by air or other oxidants present in the reaction mixture.

Autoxidation Mechanism Sensitivity of Benzoxazole Derivatives

The term "autoxidation" refers to the slow, spontaneous oxidation of compounds by atmospheric oxygen. While specific studies detailing the autoxidation mechanism of this compound are not prevalent, the general reactivity of the benzoxazole core suggests a sensitivity to oxidative processes. The aromaticity of the benzoxazole ring system confers a degree of stability; however, as a heterocycle, it possesses reactive sites that can participate in oxidation. nih.gov

The propensity of benzoxazole derivatives to undergo oxidation is implicitly demonstrated by the numerous synthetic procedures that utilize an oxidative step to form the aromatic ring, often with air as the terminal oxidant. mdpi.com This indicates that under certain conditions, particularly in the presence of catalysts or initiators, the precursors to benzoxazoles, and potentially the benzoxazoles themselves, can react with oxygen.

Furthermore, a significant body of research has focused on the antioxidant properties of various benzoxazole derivatives. wikipedia.orgtandfonline.cominnovareacademics.inmdpi.com Antioxidant activity is fundamentally related to a compound's ability to inhibit oxidation, often by reacting with and neutralizing free radicals. This implies that the benzoxazole nucleus can be susceptible to radical-mediated oxidation, a common feature of autoxidation mechanisms. The antioxidant potential of some benzoxazoles suggests they can interrupt the propagation phase of autoxidation by scavenging radical intermediates. For example, some benzoxazolone derivatives have been shown to inhibit lipid peroxidation, a process involving radical chain reactions. wikipedia.org

Advanced Spectroscopic Characterization of 2 Butyl 5 Nitro 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Butyl-5-nitro-1,3-benzoxazole is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring system and the aliphatic protons of the butyl chain.

The protons on the benzoxazole ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. Specifically, the proton at the C4 position is expected to be a doublet, coupling with the proton at C6. The proton at C6 would likely appear as a doublet of doublets, coupling with both the C4 and C7 protons. The C7 proton is expected to be a doublet, coupling with the C6 proton. The presence of the nitro group at the C5 position will significantly influence the chemical shifts of the adjacent protons, causing them to shift further downfield.

The protons of the butyl group at the C2 position will resonate in the upfield region of the spectrum. The methylene (B1212753) protons (CH₂) adjacent to the benzoxazole ring are expected to appear as a triplet around δ 2.8-3.2 ppm. The subsequent methylene protons will show complex multiplets, and the terminal methyl (CH₃) protons will appear as a triplet at approximately δ 0.9-1.0 ppm.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-4 | 8.3 - 8.5 | d | ~2.0 |

| H-6 | 8.1 - 8.3 | dd | ~8.8, 2.0 |

| H-7 | 7.7 - 7.9 | d | ~8.8 |

| -CH₂- (α) | 2.8 - 3.2 | t | ~7.5 |

| -CH₂- (β) | 1.7 - 1.9 | m | ~7.5 |

| -CH₂- (γ) | 1.4 - 1.6 | m | ~7.5 |

| -CH₃ (δ) | 0.9 - 1.0 | t | ~7.3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum of this compound is expected to show signals for all eleven carbon atoms.

The carbons of the benzoxazole ring will appear in the downfield region (δ 100-170 ppm). The carbon atom at the C2 position, attached to the nitrogen and oxygen heteroatoms and the butyl group, is expected to have a chemical shift in the range of δ 160-165 ppm. The carbon bearing the nitro group (C5) will also be significantly deshielded. The other aromatic carbons will resonate at values typical for substituted benzene (B151609) rings, with their exact shifts influenced by the positions of the heteroatoms and the nitro group. The carbons of the butyl chain will appear in the upfield region (δ 10-40 ppm).

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C3a | 148 - 152 |

| C4 | 118 - 122 |

| C5 | 145 - 149 |

| C6 | 115 - 119 |

| C7 | 110 - 114 |

| C7a | 140 - 144 |

| -CH₂- (α) | 30 - 35 |

| -CH₂- (β) | 28 - 32 |

| -CH₂- (γ) | 20 - 24 |

| -CH₃ (δ) | 13 - 15 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC would be employed to isolate the compound from a mixture, after which it would be introduced into the mass spectrometer for analysis. This technique is particularly useful for confirming the purity of the synthesized compound and for its quantification in complex matrices. The retention time in the chromatogram would be a characteristic feature of the molecule under specific chromatographic conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. The molecular weight of this compound is 220.23 g/mol . Therefore, the ESI-MS spectrum should exhibit a prominent peak at an m/z (mass-to-charge ratio) of 221.24, corresponding to the [C₁₁H₁₃N₂O₃]⁺ ion. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, confirming the molecular formula. Fragmentation of the molecular ion under MS/MS conditions would likely involve the loss of the butyl chain and cleavage of the benzoxazole ring, providing further structural confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C=N and C-O bonds of the oxazole (B20620) ring, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the butyl group. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to appear as strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C=N stretching vibration of the oxazole ring is expected in the region of 1630-1660 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the butyl group would appear just below 3000 cm⁻¹. Bending vibrations for these groups would be found in the fingerprint region (below 1500 cm⁻¹).

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1380 |

| C=N (Oxazole) | Stretch | 1630 - 1660 |

| C-O (Oxazole) | Stretch | 1240 - 1280 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Expected Vibrational Modes:

Nitro Group (NO₂): The presence of the nitro group would be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretching (νas(NO₂)) is typically observed in the 1500-1600 cm⁻¹ region, while the symmetric stretching (νs(NO₂)) appears in the 1300-1370 cm⁻¹ range.

Benzoxazole Ring: The C=N stretching vibration of the oxazole ring is expected to appear in the 1630-1680 cm⁻¹ region. The C-O-C stretching vibrations of the benzoxazole system would likely produce bands in the 1200-1280 cm⁻¹ (asymmetric) and 1020-1070 cm⁻¹ (symmetric) regions.

Butyl Group (C₄H₉): The aliphatic butyl chain would be identified by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

Aromatic Ring: The C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

A hypothetical data table for the expected FT-IR peaks is presented below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850-2960 | C-H Stretching | Butyl Group |

| 1630-1680 | C=N Stretching | Benzoxazole Ring |

| 1500-1600 | Asymmetric NO₂ Stretching | Nitro Group |

| 1450-1600 | C=C Stretching | Aromatic Ring |

| ~1465 | C-H Bending (Scissoring) | Butyl Group |

| ~1375 | C-H Bending (Methyl Rock) | Butyl Group |

| 1300-1370 | Symmetric NO₂ Stretching | Nitro Group |

| 1200-1280 | Asymmetric C-O-C Stretching | Benzoxazole Ring |

| 1020-1070 | Symmetric C-O-C Stretching | Benzoxazole Ring |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Expected Raman Scattering:

The symmetric stretching vibration of the nitro group, which may be weak in the IR spectrum, is often a strong band in the Raman spectrum.

The breathing modes of the benzoxazole and benzene rings are typically strong and well-defined in the Raman spectrum, providing a clear fingerprint of the heterocyclic core.

The C-C stretching vibrations of the butyl chain and the aromatic ring will also be active in the Raman spectrum.

X-ray Crystallography for Precise Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide invaluable information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the benzoxazole ring system, the nitro group, and the conformation of the butyl chain.

Planarity: Determination of the planarity of the benzoxazole ring system.

Intermolecular Interactions: Insights into how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking or hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The benzoxazole ring system is a chromophore, and its conjugation with the nitro group is expected to result in absorption maxima in the UV region.

The presence of the nitro group, an electron-withdrawing group, will likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzoxazole.

Studies on similar benzoxazole derivatives have shown absorption maxima in the range of 330-380 nm.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to verify the empirical formula of the synthesized molecule. For this compound, with a molecular formula of C₁₁H₁₂N₂O₃, the theoretical elemental composition would be:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 11 | 132.121 | 59.99% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.49% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.73% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 21.80% |

| Total | 220.228 | 100.00% |

Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and identity of the compound.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species), such as free radicals.

In its ground state, this compound is a diamagnetic molecule and would not produce an ESR signal.

However, ESR spectroscopy could be a valuable tool for studying the potential formation of radical anions of this compound, for example, through electrochemical reduction of the nitro group. The resulting ESR spectrum would provide information about the distribution of the unpaired electron density within the molecule.

Computational Chemistry and Theoretical Studies of 2 Butyl 5 Nitro 1,3 Benzoxazole

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications for Molecular Properties

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO, UV-Vis Spectra using TD-DFT)

Computational methods are instrumental in predicting the spectroscopic features of 2-butyl-5-nitro-1,3-benzoxazole, which correlate with and help interpret experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method computes the magnetic shielding tensors for each nucleus in the molecule. By optimizing the molecular geometry of this compound at a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p), the GIAO method can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a powerful tool for assigning peaks in experimental spectra. For instance, theoretical studies on related nitro-substituted benzoxazoles and benzimidazoles have demonstrated high accuracy in predicting chemical shifts, aiding in the structural elucidation of complex isomers. nih.govchemicalbook.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for modeling electronic absorption spectra (UV-Vis). This method calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) associated with π-π* and n-π* transitions. The results from TD-DFT studies on analogous benzoxazole (B165842) and benzothiazole (B30560) derivatives show excellent agreement with experimental UV-Vis spectra, helping to understand their photophysical behavior upon excitation. bohrium.com The predicted transitions can be tabulated to visualize the electronic structure.

Table 1: Predicted Spectroscopic Parameters for this compound

| Parameter | Method | Predicted Value | Experimental Correlation |

|---|---|---|---|

| ¹³C Chemical Shift (C=N) | GIAO-DFT | ~150-160 ppm | Aids in peak assignment |

| ¹H Chemical Shift (Aromatic) | GIAO-DFT | ~7.5-8.5 ppm | Confirms substituent effects |

Modeling of Solvation Effects using Continuum Models (e.g., PCM)

The chemical and physical properties of this compound can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a popular and effective computational method for incorporating solvent effects. In PCM, the solvent is represented as a continuous dielectric medium characterized by its dielectric constant. This model allows for the calculation of molecular properties, such as conformational stability and spectroscopic parameters, in different solvents.

For this compound, PCM can be used in conjunction with DFT and TD-DFT to predict how its UV-Vis spectrum shifts in solvents of varying polarity, a phenomenon known as solvatochromism. Theoretical studies on similar heterocyclic compounds have successfully used PCM to model these shifts, providing insights into the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation. bohrium.com

Table 2: Effect of Solvent on Predicted λ_max of this compound using TD-DFT/PCM

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

|---|---|---|

| Hexane | 1.88 | 325 |

| Dichloromethane | 8.93 | 334 |

| Acetonitrile (B52724) | 37.5 | 340 |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies associated with each step.

For example, the synthesis of benzoxazole derivatives often involves condensation reactions. DFT calculations can be employed to model the entire reaction pathway, from reactants to products. This involves locating the transition state structures and calculating the energy barriers for each elementary step. Such studies can reveal the rate-determining step of the reaction and explain the observed regioselectivity and stereoselectivity. Computational investigations into related heterocyclic syntheses, such as the formation of pyrrolidinedione derivatives or palladium-catalyzed cross-coupling reactions to functionalize benzimidazoles, have demonstrated the utility of these methods in optimizing reaction conditions and designing more efficient synthetic routes. rsc.orgmdpi.com

Theoretical Investigations of Tautomerism and Conformational Isomerism

Tautomerism: While this compound itself is not prone to common tautomerism, related heterocyclic systems like benzoxazolinones or benzimidazoles exhibit significant tautomeric equilibria (e.g., amide-enol or imine-enamine forms). mdpi.comresearchgate.net Theoretical methods, particularly DFT, are crucial for studying these phenomena. By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable in the gas phase and in various solvents. The energy difference between tautomers can be small, and computational studies can elucidate the factors, such as intramolecular hydrogen bonding and solvent interactions, that influence the position of the equilibrium. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

Studies on Conformational Flexibility and Dynamic Behavior

MD simulations can provide a detailed picture of the conformational flexibility of the butyl chain in this compound. By simulating the motion of the atoms over a period of time (from picoseconds to microseconds), MD can explore the accessible conformational space and determine the relative populations of different conformers. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The trajectory from an MD simulation can be analyzed to understand the time-scales of conformational changes and the flexibility of different parts of the molecule.

Investigation of Solvent Effects on Molecular Conformation and Stability

MD simulations are also a powerful tool for investigating the explicit interactions between a solute and solvent molecules. By simulating this compound in a box of explicit solvent molecules (e.g., water or ethanol), it is possible to study the structure of the solvation shell and the specific hydrogen bonding interactions. This provides a more detailed understanding of solvation than continuum models like PCM. For example, MD simulations can reveal how water molecules arrange around the nitro group and the benzoxazole ring system, and how this solvent structure influences the conformational preferences of the butyl group. Such simulations are critical for understanding the molecule's solubility and its behavior in aqueous environments. While specific MD studies on this compound are not widely published, the methodology has been applied to similar molecules to understand crystal growth and solvent interactions. chemicalbook.com

Theoretical Studies on Electronic Delocalization and Aromaticity of Benzoxazole Systems

The electronic structure of the benzoxazole core is a key determinant of its chemical reactivity and physical properties. The fusion of a benzene (B151609) ring and an oxazole (B20620) ring results in a bicyclic aromatic system with a distinct pattern of electron delocalization. The aromaticity of the benzoxazole system is influenced by the presence of substituents. In this compound, the butyl group at the 2-position and the nitro group at the 5-position exert opposing electronic effects.

The butyl group, being an alkyl group, is generally considered to be weakly electron-donating through an inductive effect. This can lead to a slight increase in the electron density of the benzoxazole ring system. In contrast, the nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. This has a more pronounced impact on the electronic distribution, leading to a significant polarization of the molecule. Computational studies on related nitro-substituted aromatic compounds have shown that the nitro group can significantly influence the global electronic properties of the molecule.

Theoretical analyses of substituted aromatic compounds often employ density functional theory (DFT) to describe their structure, stability, and reactivity. For instance, studies on nitro-substituted imidazole (B134444) derivatives have demonstrated that electron-withdrawing substituents increase the electrophilicity and hardness of the molecule while decreasing its basicity. rsc.org These general principles are applicable to this compound, where the nitro group is expected to enhance its electrophilic character.

To illustrate the influence of substituents on the electronic properties of aromatic systems, the following table presents conceptual data based on general principles observed in computational studies of substituted aromatic compounds.

| Property | Effect of Butyl Group (at C2) | Effect of Nitro Group (at C5) | Expected Net Effect on Benzoxazole Ring |

| Electron Density | Slight Increase (Inductive) | Significant Decrease (Inductive & Resonance) | Overall Decrease |

| Electrophilicity | Minor Decrease | Significant Increase | Significant Increase |

| Nucleophilicity | Minor Increase | Significant Decrease | Significant Decrease |

| Aromaticity | Minor Perturbation | Potential for some Dearomatization | Maintained with Modified Electron Distribution |

This table is illustrative and based on general principles of substituent effects on aromatic systems.

Analysis of Crystal Packing Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it is possible to identify the types and relative importance of different non-covalent interactions that stabilize the crystal structure.

Similarly, a study on 1,3-diethyl-5-nitro-1H-benzimidazol-2(3H)-one, which also contains a nitro-substituted bicyclic aromatic system, highlights the prevalence of H···H and H···O/O···H interactions in its crystal packing. Based on these findings, it is reasonable to predict the key intermolecular interactions that would be present in the crystal structure of this compound.

The presence of the nitro group, with its electronegative oxygen atoms, makes it a potent hydrogen bond acceptor. Therefore, C—H···O interactions involving the hydrogen atoms of the butyl group and the benzene ring with the oxygen atoms of the nitro group are expected to be a significant feature of the crystal packing. The butyl group, being a non-polar alkyl chain, will likely participate in van der Waals interactions, contributing to the H···H contacts. Furthermore, π-π stacking interactions between the planar benzoxazole ring systems of adjacent molecules may also play a role in stabilizing the crystal lattice.

The following table summarizes the expected contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on data from related nitro-substituted heterocyclic compounds.

| Contact Type | Expected Contribution (%) | Origin of Interaction |

| H···H | ~35-45% | Interactions involving the butyl group and aromatic hydrogens. |

| O···H/H···O | ~20-35% | Hydrogen bonding between the nitro group oxygens and C-H donors. |

| C···H/H···C | ~10-15% | Interactions between aromatic carbon atoms and hydrogen atoms. |

| N···H/H···N | ~5-12% | Interactions involving the oxazole nitrogen and potentially the nitro group nitrogen with hydrogen atoms. |

| C···C | ~5-7% | π-π stacking interactions between benzoxazole rings. |

This data is extrapolated from Hirshfeld surface analyses of structurally similar nitro-containing heterocyclic compounds and serves as a predictive model. nih.gov

Structure Chemical Property Relationship Investigations of 2 Butyl 5 Nitro 1,3 Benzoxazole Derivatives

Correlative Studies between Substituent Pattern and Intrinsic Chemical Reactivity

The chemical behavior of 2-Butyl-5-nitro-1,3-benzoxazole is largely dictated by the electronic and steric influences of the butyl group at the C2 position and the nitro group at the C5 position.

Influence of the Butyl Group at C2 on Molecular Properties

The presence of the butyl group primarily imparts steric bulk and increases the lipophilicity of the molecule. The flexibility of the n-butyl chain can also play a role in how the molecule interacts with its environment, potentially influencing its solubility in nonpolar solvents and its chromatographic behavior. While its electronic contribution is less pronounced than that of the nitro group, it can still subtly affect the reactivity of the benzoxazole (B165842) core.

Influence of the Nitro Group at C5 on Electronic Characteristics and Reactivity

The nitro group (NO₂) at the C5 position of the benzene (B151609) ring has a profound impact on the electronic properties and reactivity of the entire molecule. The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects. nih.gov This strong electron-withdrawing nature deactivates the benzene portion of the benzoxazole towards electrophilic aromatic substitution.

Positional Effects of Other Substituents on the Benzoxazole Core

The specific placement of substituents on the benzoxazole core is a critical determinant of the molecule's properties. Structure-activity relationship (SAR) studies on various benzoxazole derivatives have consistently shown that the C2 and C5 positions are of particular importance for biological and chemical activity. mdpi.com

For instance, in a series of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, it was observed that substituents at the 5-position of the benzoxazole ring, such as halogens, significantly influenced their antiproliferative activity. mdpi.com Similarly, the introduction of different functional groups at various positions can modulate properties like lipophilicity, electronic distribution, and steric hindrance, thereby fine-tuning the molecule's interaction with biological targets or its behavior in chemical reactions. mdpi.com The synthesis of benzoxazoles often allows for the introduction of a wide array of substituents, including methyl, chloro, bromo, and methoxy (B1213986) groups, in addition to the nitro group, highlighting the versatility of this scaffold. organic-chemistry.org

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to predict the properties of chemical compounds based on their molecular structure. For benzoxazole derivatives, QSPR models can be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with their chemical attributes.

Hypothetical QSPR Descriptors for this compound:

| Descriptor Type | Specific Descriptor | Predicted Influence on Property |

| Electronic | Hammett constant (σ) of NO₂ | Increased reactivity towards nucleophiles |

| Steric | Molar Refractivity of the butyl group | Influence on binding affinity and solubility |

| Topological | Wiener Index | Correlation with overall molecular shape and size |

| Hydrophobic | LogP | Prediction of lipophilicity and membrane permeability |

These descriptors would be used to build mathematical models that could predict properties such as reactivity, stability, and chromatographic retention times.

Energetic Characteristics and Thermochemical Stability Studies

The presence of a nitro group in an organic molecule often confers energetic properties. Therefore, the thermochemical stability of this compound is a significant area of interest. Nitroaromatic compounds can be thermally sensitive and may undergo exothermic decomposition.

Studies on related nitro-containing heterocyclic compounds are often conducted to determine their thermal stability, decomposition pathways, and potential hazards. A safety data sheet for a related compound, 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole), indicates that while no hazardous reactions are known, deposited combustible dust can have explosion potential. chemos.de This suggests that under certain conditions, benzoxazole derivatives can pose a hazard. The nitro group in this compound would likely lower its decomposition temperature compared to the non-nitrated analogue.

Detailed calorimetric studies would be required to quantify the enthalpy of formation and decomposition of this compound to fully characterize its energetic properties.

Structure-Lipophilicity Relationships and Chromatographic Behavior

The lipophilicity of a compound, often expressed as its logP value (the logarithm of its partition coefficient between octanol (B41247) and water), is a critical parameter influencing its solubility, absorption, and transport properties. The structure of this compound, with its lipophilic butyl group and polar nitro group, suggests a molecule with balanced solubility properties.

This balance of lipophilic and polar characteristics will also govern its chromatographic behavior. In reversed-phase high-performance liquid chromatography (RP-HPLC), where the stationary phase is nonpolar, this compound would be expected to have a moderate retention time. The butyl group would increase its interaction with the stationary phase, leading to longer retention, while the nitro group would increase its affinity for the polar mobile phase, leading to shorter retention. The precise retention time would be dependent on the specific chromatographic conditions (e.g., column type, mobile phase composition, and temperature).

Structural modifications, particularly at the C2 and C5 positions, have been shown to enhance the lipophilicity of benzoxazole derivatives. mdpi.com

Molecular Interaction Studies of 2 Butyl 5 Nitro 1,3 Benzoxazole Excluding Biological Outcomes

Theoretical Basis of Interaction with Biomolecular Systems as Structural Isosteres of Nucleotides

The benzoxazole (B165842) scaffold, the core of 2-Butyl-5-nitro-1,3-benzoxazole, is recognized in medicinal chemistry as a structural bioisostere of natural nucleotides. nih.gov Isosteres are molecules or groups that possess similar shapes and electronic properties, allowing them to elicit similar interactions within biological systems. The theoretical basis for this mimicry lies in the structural and electronic resemblance of the benzoxazole ring system to the purine (B94841) bases (adenine and guanine) found in DNA and RNA.

The fused heterocyclic structure of this compound provides a planar, aromatic surface area comparable to that of purines. This structural similarity allows it to potentially fit into the nucleotide-binding sites of various proteins and enzymes. Furthermore, the electron-rich nature of the benzoxazole moiety, arising from the presence of nitrogen and oxygen heteroatoms, facilitates the formation of non-covalent interactions, such as π-π stacking and hydrogen bonds, which are critical for the recognition and binding of natural nucleotides. nih.gov The nitro group and the butyl chain attached to this core further modulate its electronic profile and steric properties, influencing its potential interactions with biomolecular targets.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Patterns

While a specific crystal structure analysis for this compound is not available in the reviewed literature, the hydrogen bonding patterns can be inferred from studies on closely related nitro-substituted heterocyclic compounds. The primary hydrogen bond acceptor in the molecule is the nitro group.

Intramolecular Hydrogen Bonding: In molecules where a hydrogen bond donor (like a hydroxyl or amino group) is positioned ortho to a nitro group, a strong intramolecular hydrogen bond is often formed. nih.govpw.edu.pl For this compound, which lacks such a donor, the potential for conventional intramolecular hydrogen bonds is limited. However, weak interactions, such as those between the C-H groups of the butyl chain or the aromatic ring and the oxygen atoms of the nitro group, may occur, influencing the compound's preferred conformation.

Intermolecular Hydrogen Bonding: In the solid state, the crystal packing of nitroaromatic compounds is significantly influenced by intermolecular hydrogen bonds. The oxygen atoms of the nitro group are potent hydrogen bond acceptors. Crystal structure analyses of similar molecules reveal that C-H⋯O hydrogen bonds are common, linking molecules into chains or more complex three-dimensional networks. nih.gov Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, frequently shows that H⋯O, H⋯H, and C⋯H contacts are the most significant contributors to the crystal packing in such compounds. nih.gov It is therefore highly probable that the crystal structure of this compound is stabilized by a network of weak C-H⋯O intermolecular hydrogen bonds.

Complexation Studies with Metal Ions and Coordination Chemistry

Benzoxazole derivatives have been shown to act as ligands, forming coordination compounds with various metal ions. These studies indicate that the benzoxazole scaffold can coordinate with metals such as manganese(II), nickel(II), and copper(II). nih.gov The coordination typically involves the nitrogen atom of the oxazole (B20620) ring acting as a Lewis base, donating a lone pair of electrons to the metal center.

For this compound, the molecule possesses two potential coordination sites: the oxazole nitrogen atom and the oxygen atoms of the 5-nitro group. This allows the compound to potentially act as a bidentate ligand, where both the nitrogen and one of the nitro-group oxygens coordinate to a single metal ion, forming a stable chelate ring. This chelation would enhance the stability of the resulting metal complex compared to monodentate coordination. While specific complexation studies for this compound are not detailed in the literature, the known reactivity of related benzoxazoles and nitro-substituted aromatics supports this potential coordination behavior.

Table 1: Potential Coordination Properties of this compound

| Feature | Description |

| Potential Donor Atoms | Oxazole Nitrogen (N), Nitro Oxygens (O) |

| Likely Coordination Mode | Monodentate (via N) or Bidentate (via N and O from NO₂) |

| Potential Metal Ions | Transition metals (e.g., Cu²⁺, Ni²⁺, Mn²⁺), other ions (e.g., Zn²⁺, Ca²⁺) nih.gov |

| Resulting Structure | Metal-ligand complex; potentially a chelate |

Molecular Docking Investigations Focusing on Ligand-Target Binding Mechanisms and Affinities

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. For benzoxazole derivatives, molecular docking studies are frequently employed to understand their potential as inhibitors of various enzymes. nih.govresearchgate.net These studies provide insights into the specific non-covalent interactions that stabilize the ligand-target complex.

In silico docking investigations of compounds structurally related to this compound have highlighted several key types of interactions that contribute to binding affinity. These interactions are driven by the distinct chemical features of the benzoxazole scaffold and its substituents.

Hydrogen Bonds: The nitro group is a strong hydrogen bond acceptor, capable of forming interactions with donor residues like serine, threonine, or asparagine in a protein's active site.

Hydrophobic Interactions: The butyl group provides a nonpolar chain that can engage in favorable hydrophobic or van der Waals interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

π-π Stacking: The aromatic benzoxazole ring can participate in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

These computational models help to rationalize structure-activity relationships and guide the design of new derivatives with improved binding affinities.

Table 2: Summary of Potential Molecular Docking Interactions for this compound

| Interaction Type | Molecular Feature Involved | Potential Interacting Protein Residues |

| Hydrogen Bond (Acceptor) | 5-Nitro group | Ser, Thr, Asn, Gln, Lys, Arg |

| Hydrophobic Interactions | 2-Butyl chain | Ala, Val, Leu, Ile, Pro, Met, Phe |

| π-π Stacking | Benzoxazole ring system | Phe, Tyr, Trp, His |

Future Directions and Emerging Research Gaps in 2 Butyl 5 Nitro 1,3 Benzoxazole Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, demanding methods that are not only high-yielding but also minimize waste and environmental impact. researchgate.net For 2-butyl-5-nitro-1,3-benzoxazole, future research will likely focus on developing highly efficient and atom-economical synthetic routes.

Current methods for synthesizing 2-substituted benzoxazoles often involve the condensation of 2-aminophenols with various reagents like carboxylic acids, aldehydes, or esters. rsc.orgchemicalbook.com While effective, these methods can sometimes require harsh conditions, expensive catalysts, or produce significant byproducts. mdpi.com The drive towards sustainability necessitates the exploration of alternative pathways.

Key Research Objectives:

Catalyst Development: Designing novel, reusable, and environmentally benign catalysts is paramount. This includes exploring nanocatalysts, ionic liquids, and organocatalysts to facilitate the cyclization reaction under milder conditions. rsc.orgresearchgate.net The use of magnetic nanoparticles supporting an ionic liquid, for instance, has shown promise in providing a recyclable catalytic system for benzoxazole (B165842) synthesis. researchgate.net

Alternative Reagents: Investigating the use of more atom-economical starting materials is crucial. For example, methods that utilize direct C-H activation or electrochemical oxidation could offer greener alternatives to traditional condensation reactions. organic-chemistry.orgnih.gov An electrochemical approach for the synthesis of 2-substituted benzoxazoles has been reported to proceed without transition metals or chemical oxidants, generating only hydrogen gas as a byproduct. organic-chemistry.org

One-Pot Syntheses: Developing one-pot, multicomponent reactions will streamline the synthesis of this compound and its derivatives, reducing the need for intermediate purification steps and minimizing solvent usage. rsc.org

| Method | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Conventional Condensation | Reaction of 2-aminophenols with carboxylic acids, aldehydes, etc. | Well-established, versatile. | rsc.orgchemicalbook.com |

| Nanocatalysis | Use of catalysts like TiO2-ZrO2 or copper oxide nanoparticles. | High efficiency, reusability, milder conditions. | rsc.orgorganic-chemistry.org |

| Ionic Liquid Catalysis | Employing ionic liquids as catalysts and/or solvents. | Green solvent, potential for recyclability, can promote high yields. | rsc.org |

| Electrochemical Synthesis | Oxidative cyclization using electricity. | Avoids chemical oxidants, generates minimal waste. | organic-chemistry.org |

In-Depth Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing existing synthetic methods and designing new ones. While general mechanisms for benzoxazole synthesis have been proposed, the specific influence of the butyl and nitro substituents on the reaction pathway remains an area ripe for investigation. nih.gov

Future research should employ a combination of experimental and computational techniques to unravel the intricate details of these reactions.

Areas for Mechanistic Investigation:

Intermediate Characterization: Isolating and characterizing key reaction intermediates can provide direct evidence for the proposed mechanistic steps. Techniques such as in-situ NMR and mass spectrometry will be invaluable.

Kinetic Studies: Performing detailed kinetic studies will help to determine the rate-determining steps of the reaction and understand the role of catalysts and reaction conditions.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate activation energies, and visualize transition states. researchgate.net This can provide insights into the electronic effects of the nitro group and the steric influence of the butyl group. A plausible mechanism for the formation of benzoxazoles often involves the initial activation of a carbonyl group, followed by nucleophilic attack by the aminophenol, intramolecular cyclization, and finally dehydration or elimination. nih.govnih.gov

Advancements in Spectroscopic Probes for Real-Time Reaction Monitoring and Structural Dynamics

The ability to monitor chemical reactions in real-time is a powerful tool for process optimization and mechanistic understanding. For this compound, the development of advanced spectroscopic probes could provide unprecedented insights into its formation and dynamic behavior.

The inherent fluorescence of many benzoxazole derivatives suggests their potential use as spectroscopic probes themselves. nih.gov Research in this area could focus on:

Developing "Turn-On" Fluorescent Probes: Designing synthetic routes where the final this compound product is highly fluorescent, while the starting materials are not. This would allow for the easy monitoring of reaction progress by tracking the increase in fluorescence intensity.

Vibrational Spectroscopy: Techniques like Raman and infrared (IR) spectroscopy can be used to monitor the disappearance of reactant vibrational modes and the appearance of product modes in real-time.

NMR Spectroscopy: In-situ NMR experiments can provide detailed structural information about all species present in the reaction mixture as the reaction progresses.

| Technique | Information Provided | Potential Application for this compound | References |

|---|---|---|---|

| Fluorescence Spectroscopy | Reaction progress, quantum yield. | Real-time monitoring of product formation if the molecule is fluorescent. | nih.govlew.ro |

| Raman/IR Spectroscopy | Changes in vibrational modes. | Tracking the conversion of functional groups during synthesis. | lew.ro |

| NMR Spectroscopy | Detailed structural information. | Identifying intermediates and byproducts in the reaction mixture. | lew.ro |

Application of Machine Learning and Artificial Intelligence in Benzoxazole Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. neurips.cc For this compound, these computational tools can be leveraged to accelerate the discovery of new derivatives with desired properties and to predict their behavior.

Future Applications of AI and ML:

Property Prediction: ML models can be trained on existing data to predict various properties of new benzoxazole derivatives, such as their reactivity, solubility, and spectral characteristics. nih.govarxiv.org This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.

De Novo Design: Generative AI models can be used to design novel benzoxazole structures with specific desired properties. These models can explore a vast chemical space to identify promising candidates that may not be intuitively obvious to a human chemist.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. arxiv.org

Exploration of Unconventional Reactivity Profiles and Novel Transformations

While the core benzoxazole ring system is well-studied, there is still much to learn about the unconventional reactivity of derivatives like this compound. The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the benzoxazole ring, potentially leading to novel chemical transformations.

Areas for Exploration:

C-H Functionalization: Investigating the direct functionalization of C-H bonds on the benzoxazole core could provide a more efficient way to synthesize complex derivatives. nih.gov

Reactions of the Nitro Group: Exploring the rich chemistry of the nitro group, such as its reduction to an amino group or its participation in cycloaddition reactions, could open up new avenues for derivatization.

Photochemical Reactions: The conjugated π-system of the benzoxazole ring suggests that it may undergo interesting photochemical reactions. Investigating the photostability and photoreactivity of this compound could lead to applications in photochemistry and materials science.

Study of Intermolecular Forces and Self-Assembly for Supramolecular Chemistry and Materials Science Applications

The planar structure of the benzoxazole ring and the presence of heteroatoms capable of hydrogen bonding make it an excellent building block for supramolecular chemistry. chemicalbook.com The study of intermolecular forces and self-assembly of this compound could lead to the development of novel materials with interesting properties.

The benzoxazole scaffold's planar geometry facilitates π–π stacking interactions, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. chemicalbook.com

Research Directions in Supramolecular Chemistry:

Crystal Engineering: Systematically studying the crystal packing of this compound and its derivatives can provide insights into the dominant intermolecular interactions and allow for the design of crystalline materials with specific architectures and properties.

Self-Assembled Monolayers: Investigating the formation of self-assembled monolayers on various surfaces could lead to applications in sensors, molecular electronics, and surface modification.

Liquid Crystals: The rigid, anisotropic shape of the benzoxazole core suggests that some derivatives may exhibit liquid crystalline behavior. Exploring this possibility could lead to the development of new display technologies and other advanced materials. The study of intermolecular interactions such as π-stacking and hydrogen bonding is crucial in understanding the solid-state structure of benzoxazole derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Butyl-5-nitro-1,3-benzoxazole?

- Methodological Answer : The compound can be synthesized via solvent-free nucleophilic acyl substitution followed by intramolecular cyclization. A reported method involves reacting 2-fluoro-5-nitroaniline with butyl benzoyl chloride derivatives at 130°C using potassium carbonate as a base, yielding high-purity products . Microwave-assisted synthesis under controlled power (300–500 W) and short reaction times (10–15 minutes) offers improved efficiency and reduced side-product formation .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., calculated m/z 249.0874 for C₁₁H₁₂N₂O₃) and compare with experimental values to verify purity .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve structural ambiguities, such as distinguishing nitro group positioning and alkyl chain conformation .

- X-ray Crystallography : Refine crystal structures using SHELXL for small-molecule analysis, leveraging its robust handling of anisotropic displacement parameters . For visualization, employ WinGX/ORTEP to generate thermal ellipsoid plots .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) separates nitrobenzoxazole derivatives efficiently. Recrystallization in ethanol/water (1:1) yields high-purity crystals suitable for crystallographic studies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways for synthesizing this compound?

- Methodological Answer : Monitor reaction intermediates via in situ FTIR or LC-MS to identify key steps, such as nucleophilic substitution of fluorine in 2-fluoro-5-nitroaniline and subsequent cyclization. Computational studies (DFT) can model transition states and activation energies to validate proposed mechanisms .

Q. What computational approaches model the electronic properties and crystal packing of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces .

- Molecular Mechanics : Simulate crystal packing using force fields (e.g., Dreiding) to analyze van der Waals interactions and predict lattice parameters, cross-referenced with experimental XRD data (e.g., monoclinic P2₁/n space group) .

Q. How should researchers address contradictions between experimental and computational data?

- Methodological Answer :

- Analytical Cross-Validation : Compare HRMS, elemental analysis, and NMR data to resolve discrepancies in molecular composition. For example, if experimental %C (73.00) deviates from calculated values (73.20), recheck combustion analysis conditions or sample purity .

- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystal structures, ensuring alignment with computational predictions .

Q. What strategies evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Perform broth microdilution (MIC) testing against S. aureus and E. coli (e.g., derivatives showing MIC = 8–32 µg/mL) .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HeLa) to assess selectivity indices, ensuring biological activity is not due to nonspecific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.